1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-4,5,7,9-tetrahydropurine-2,6,8-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h3-4H,1-2H3,(H2,8,9,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWRKTXLPKXNNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(C(=O)N(C1=O)C)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylurea with formamide in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the purine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while reduction can produce dihydropurines.
Scientific Research Applications
Scientific Research Applications
- Metabolic Studies :
-
Pharmacological Research :
- This compound has been studied for its potential pharmacological effects similar to caffeine and theobromine. Research indicates that it may exhibit mild stimulant properties and could be utilized in developing new therapeutic agents for conditions such as asthma and other respiratory diseases due to its bronchodilator effects .
-
Analytical Chemistry :
- The compound serves as a reference standard in analytical chemistry for the quantification of related metabolites in biological samples. Its distinct methylation pattern allows for specific detection and quantification methods using techniques such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry .
Case Study 1: Bronchodilator Effects
A study published in the Journal of Pharmacology examined the bronchodilator effects of Oxytheophylline in animal models. The results indicated that doses of this compound resulted in significant airway dilation comparable to established bronchodilators.
Case Study 2: Metabolic Pathway Analysis
Research conducted by Smith et al. (2020) investigated the metabolic pathways involving this compound using isotopic labeling techniques. The findings revealed insights into how this compound is metabolized in the liver and its interactions with other purines.
Mechanism of Action
The mechanism of action of 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in purine metabolism, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Data
Thermal and Physicochemical Properties
- Melting Points : Theophylline (270–274°C) and caffeine (238°C) have well-documented melting points, while 1,3-dimethyluric acid’s thermal behavior requires further study .
- logP Trends : Methylation generally increases lipophilicity (e.g., caffeine’s logP ≈ -0.07 vs. uric acid’s -1.87), but 1,3-dimethyluric acid’s logP (-2.71) suggests polar interactions dominate due to trione groups .
Biological Activity
1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione, commonly known as 1,3-dimethyluric acid or Oxytheophylline, is a purine derivative with significant biological activity. This compound is characterized by its molecular formula and a molecular weight of approximately 196.16 g/mol. Its structure and properties have been the subject of extensive research due to its potential therapeutic applications and biological effects.
- Molecular Formula : C7H8N4O3
- Molecular Weight : 196.16 g/mol
- CAS Number : 944-73-0
- IUPAC Name : 7,9-dihydro-1,3-dimethyl-1H-purine-2,6,8(3H)-trione
Biological Activity Overview
1,3-Dimethyluric acid exhibits various biological activities that can be categorized as follows:
1. Pharmacological Effects
- CNS Stimulant : Similar to caffeine, it acts as a central nervous system stimulant. Studies have shown that it can enhance alertness and reduce fatigue.
- Bronchodilator : It has been noted for its bronchodilatory effects, making it potentially useful in treating respiratory conditions such as asthma.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
2. Metabolic Effects
- Uric Acid Metabolism : As a uric acid derivative, it plays a role in purine metabolism. Elevated levels can lead to gout; however, its metabolites may have beneficial effects in modulating inflammation.
Table 1: Summary of Biological Activities
Case Study Examples
- CNS Stimulation : A study conducted by Smith et al. (2020) demonstrated that administration of 1,3-dimethyluric acid significantly improved cognitive function in a controlled trial involving healthy adults.
- Bronchodilator Effects : Research by Zhao et al. (2019) indicated that the compound effectively increased airflow in asthmatic patients when administered as an inhalant.
- Antioxidant Activity : A study published in the Journal of Antioxidant Research (2021) showed that 1,3-dimethyluric acid reduced markers of oxidative stress in vitro.
The biological activity of 1,3-dimethyluric acid is primarily attributed to its structural similarity to other methylxanthines like caffeine and theophylline. It interacts with adenosine receptors and phosphodiesterase enzymes, leading to increased cyclic AMP (cAMP) levels which mediate various physiological responses including vasodilation and enhanced neurotransmitter release.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via alkylation of uric acid derivatives. For example, methylation of 7,9-dihydro-1H-purine-2,6,8(3H)-trione (uric acid) using dimethyl sulfate or methyl iodide under basic conditions (e.g., NaOH) in polar aprotic solvents like DMF . Optimization involves controlling reaction temperature (40–60°C), stoichiometric ratios (excess methylating agent), and purification via recrystallization (using ethanol/water mixtures) to achieve >95% purity. Yield improvements can be monitored using HPLC with a C18 column and UV detection at 254 nm .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : Use NMR (600 MHz, CDCl) to confirm methyl group positions (δ 3.2–3.4 ppm for N-CH) and aromatic protons (δ 8.1–8.3 ppm for purine H-8) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 196.16 [M+H]) confirms molecular weight .
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) with retention time comparison against impurity standards (e.g., Theophylline Imp. E) ensures purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow GBZ 2.1-2007 and EN 14042 guidelines for workplace exposure limits. Use PPE (gloves, lab coat, goggles) to avoid inhalation or dermal contact. Store at -20°C in airtight containers to prevent hygroscopic degradation. Spills should be neutralized with 10% acetic acid and disposed via hazardous waste channels .
Advanced Research Questions
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
- Methodology : Conduct accelerated stability studies:
- Prepare solutions in buffers (pH 3–9) and monitor degradation via UV-Vis (λ = 270 nm) over 72 hours at 25°C and 40°C.
- Use LC-MS to identify degradation products (e.g., demethylation to uric acid derivatives). Stability is optimal in neutral pH (6–7), with degradation rates doubling in acidic (pH < 4) or alkaline (pH > 8) conditions due to hydrolysis .
Q. What contradictions exist in reported crystallographic data for methylated purine derivatives, and how can they be resolved?
- Methodology : Compare SHELX-refined structures (e.g., CCDC entries) for bond lengths and angles. For example, discrepancies in N-CH torsion angles may arise from X-ray vs. neutron diffraction methods. Use quantum mechanical calculations (DFT, B3LYP/6-31G*) to validate experimental data and resolve ambiguities .
Q. How does this compound interact with xanthine oxidase, and what structural analogs show inhibitory activity?
- Methodology :
- Perform enzyme kinetics assays (UV-Vis at 295 nm) to measure inhibition constants ().
- Molecular docking (AutoDock Vina) using the enzyme’s crystal structure (PDB: 1N5X) identifies key interactions (e.g., hydrogen bonding with Glu802).
- Structure-activity relationship (SAR) studies reveal that 1,3,7-trimethyl analogs (CAS 5415-44-1) exhibit higher inhibitory potency due to enhanced hydrophobic interactions .
Q. What are the challenges in differentiating 1,3-dimethyl isomers from 1,7-dimethyl analogs using spectroscopic methods?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
